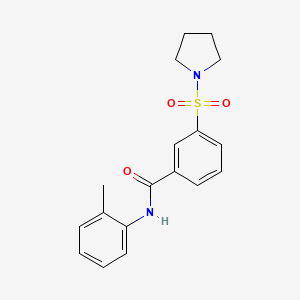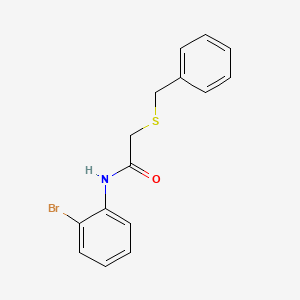
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide as an anticancer agent is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting the activity of certain enzymes involved in cell proliferation. In material science and organic electronics, the mechanism of action of this compound is related to its ability to form conjugated systems and facilitate charge transport.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vitro and in vivo. However, further studies are needed to fully understand the potential side effects of this compound.
実験室実験の利点と制限
One advantage of using 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide in lab experiments is its potential as a versatile building block for the synthesis of various organic compounds. However, one limitation is its relatively low solubility in common organic solvents, which may affect its suitability for certain experiments.
将来の方向性
There are several potential future directions for the study of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of this compound as an anticancer agent.
2. Development of new synthetic methods for the preparation of this compound and its derivatives.
3. Exploration of the potential applications of this compound in organic electronics and material science.
4. Investigation of the potential side effects of this compound and its derivatives in vivo.
5. Development of new methods for improving the solubility of this compound in common organic solvents.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
合成法
The synthesis of 3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with 2,5-dimethyl-1H-pyrrole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product.
科学的研究の応用
3-chloro-N-(2,5-dimethyl-1H-pyrrol-1-yl)-1-benzothiophene-2-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. In material science, this compound has been studied for its potential use as a building block in the synthesis of conjugated polymers and organic semiconductors. In organic electronics, this compound has been studied for its potential use as a hole transport material in organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
3-chloro-N-(2,5-dimethylpyrrol-1-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c1-9-7-8-10(2)18(9)17-15(19)14-13(16)11-5-3-4-6-12(11)20-14/h3-8H,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUWDZMRTNWHZFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1NC(=O)C2=C(C3=CC=CC=C3S2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({[4-(4-nitrophenyl)-1H-imidazol-2-yl]thio}acetyl)piperidine](/img/structure/B5706444.png)

![2-[(4-methyl-2-pyridinyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B5706457.png)

![2-ethyl-6,6-dimethyl-4-[(2-methyl-2-propen-1-yl)thio]-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine](/img/structure/B5706471.png)




![3-[2-(4-fluorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5706497.png)

![N-[4-(dimethylamino)phenyl]-2-quinolinecarbothioamide](/img/structure/B5706505.png)